6-Bnz-cAMP sodium salt 6-Bnz-cAMP sodium salt N6-benzoyl-Cyclic AMP (6-Bnz-cAMP) is a cell permeable cAMP analog that selectively activates PKA over exchange proteins activated by cAMP (Epac1 and 2, also known as RAPGEF3 and 4). It binds the AI and AII subunits of PKA with pKi values of 4.0 and 3.8, respectively, whereas it binds Epac1 with a pKi value of 1.3. 6-Bnz-cAMP stimulates the phosphorylation of the PKA substrate CREB but does not activate the Epac target Rap1.2 It can act synergistically with Epac-selective activators, such as 8-pCPT-2’-O-Me-cAMP.
Cell permeable cAMP analog; selectively activates cAMP-dependent PKA but not Epac signaling pathways. Acts synergistically with 8-CPT-2Me-cAMP to inhibit vascular smooth muscle cell proliferation.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005029
InChI: InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1
SMILES: C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
Molecular Formula: C17H15N5NaO7P
Molecular Weight: 455.3 g/mol

6-Bnz-cAMP sodium salt

CAS No.:

Cat. No.: VC0005029

Molecular Formula: C17H15N5NaO7P

Molecular Weight: 455.3 g/mol

* For research use only. Not for human or veterinary use.

6-Bnz-cAMP sodium salt -

Molecular Formula C17H15N5NaO7P
Molecular Weight 455.3 g/mol
IUPAC Name sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1
Standard InChI Key SPYGSKQRPXISIB-FKVBDRBCSA-M
Isomeric SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
SMILES C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
Canonical SMILES C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
Appearance A crystalline solid

Chemical Identity and Structural Properties

6-Bnz-cAMP sodium salt (CAS 1135306-29-4) is a chemically modified derivative of endogenous cAMP, where a benzoyl group replaces the hydrogen at the N⁶ position of the adenine ring. This modification enhances its stability and membrane permeability while conferring selectivity toward PKA over Epac . The molecular formula C₁₇H₁₅N₅NaO₇P corresponds to a molecular weight of 455.3 g/mol, with a sodium counterion ensuring solubility in aqueous buffers such as PBS (pH 7.2) .

Table 1: Key Chemical Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₅N₅NaO₇P
Molecular Weight455.3 g/mol
CAS Number1135306-29-4
Solubility3 mg/mL in PBS (pH 7.2)
Storage Conditions-20°C, desiccated
Purity≥98% (HPLC)

Discrepancies in molecular weight (e.g., 441.31 g/mol in older literature ) likely arise from variations in salt forms or analytical methods. The stereochemistry of the cyclic phosphate group ([4aR,6R,7R,7aS]-configuration) is critical for PKA binding, as confirmed by X-ray crystallography .

Mechanism of Action: Selective PKA Activation

PKA exists as a tetrameric holoenzyme (two regulatory [R] and two catalytic [C] subunits) that dissociates upon cAMP binding to the R subunits. 6-Bnz-cAMP’s benzoyl moiety stabilizes its interaction with PKA’s cAMP-binding domains (CBD-A and CBD-B), achieving half-maximal activation (EC₅₀) at concentrations 10-fold lower than cAMP . In contrast, it exhibits negligible affinity for Epac’s CBD, which lacks the hydrophobic pocket required to accommodate the benzoyl group .

This selectivity enables precise dissection of cAMP signaling pathways. For example, in vascular smooth muscle cells (VSMCs), 6-Bnz-cAMP inhibits proliferation by activating PKA-mediated phosphorylation of CREB, whereas Epac-selective analogs like 8-CPT-2Me-cAMP exert opposing effects . Synergy between 6-Bnz-cAMP and 8-CPT-2Me-cAMP arises from their complementary inhibition of ERK1/2 and Akt pathways, respectively .

Biological Effects and Research Applications

Vascular Smooth Muscle Cell Regulation

In VSMCs, 6-Bnz-cAMP (10–50 μM) suppresses platelet-derived growth factor (PDGF)-induced proliferation by blocking ERK1/2 activation and cyclin D1 expression . Prolonged exposure (>24 hours) shifts ERK1/2 signaling from proliferative to anti-proliferative, a phenomenon attributed to PKA-mediated induction of dual-specificity phosphatases . These findings have implications for treating atherosclerosis and restenosis.

Osteogenic Differentiation and Bone Regeneration

6-Bnz-cAMP (5–20 μM) enhances osteoblast differentiation in MC3T3-E1 cells by upregulating Runx2 and osteocalcin via PKA-CREB signaling . In tissue-engineered scaffolds, sustained release of 6-Bnz-cAMP promotes mineralization and adhesion of pre-osteoblasts, making it a candidate for bone graft substitutes .

Immunomodulation and Dendritic Cell Polarization

In dendritic cells (DCs), 6-Bnz-cAMP (100 μM) synergizes with adenosine receptor agonists to suppress pro-inflammatory cytokines (e.g., IL-12) while enhancing IL-10 production, polarizing DCs toward a tolerogenic phenotype . This effect is mediated by PKA-dependent phosphorylation of STAT3 and NF-κB inhibition .

Cancer Therapeutics

In estrogen receptor-positive breast cancer cells, 6-Bnz-cAMP resensitizes taxane-resistant lines by reactivating cAMP-PKA signaling, which downregulates MDR1 efflux pumps and restores apoptosis . Combined with phosphodiesterase inhibitors, it reduces IC₅₀ values for paclitaxel by 40%–60% .

Pharmacokinetic and Technical Considerations

Table 2: Recommended Experimental Conditions

ApplicationConcentration RangeKey Readouts
VSMC Proliferation10–50 μMERK1/2 phosphorylation, BrdU uptake
Osteoblast Differentiation5–20 μMAlkaline phosphatase, mineralization
Dendritic Cell Polarization50–100 μMIL-10/IL-12 ratio, STAT3 phosphorylation

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator